molecular formula C14H9ClF3NO B2880158 4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 75854-25-0

4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol

Cat. No. B2880158
CAS RN: 75854-25-0
M. Wt: 299.68
InChI Key: UYZYURJVDJKVKO-UFWORHAWSA-N
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Description

“4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol” is a biochemical compound with the molecular formula C14H9ClF3NO and a molecular weight of 299.68 . It is used for proteomics research .


Synthesis Analysis

The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, and its metal (II) complexes, [M(L)2(H2O)2] (M = Mn, Co, Ni, Cu, and Zn), were successfully synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Molecular Structure Analysis

The molecular structure of the compound involves “O” and “N” donor atoms of the Schiff base ligand participating in coordination with the metal (II) ions . This results in a six-coordinated octahedral geometry for all these complexes .


Chemical Reactions Analysis

The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.68 . More specific physical and chemical properties such as melting point, solubility, and spectral data (FT-IR, UV-Vis, and NMR) would require more detailed experimental studies .

Scientific Research Applications

Synthesis and Characterization

Schiff bases, including those closely related to 4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol, are synthesized through a condensation reaction between an amine and an aldehyde. These compounds are characterized using techniques such as FT-IR, 1H-NMR, UV-Vis spectroscopy, Mass spectrometry, TGA, and SEM. The characterization provides insights into the compound's structure, the nature of its metal complexes, and its suitability for metal ion coordination. Computational studies further help in understanding the molecular properties, including the energies of HOMO and LUMO orbitals (Ranjithreddy Palreddy et al., 2015).

Biological Activity

Research into Schiff bases reveals their significant biological activity. For example, studies on novel Schiff bases and their metal complexes have shown potential antimicrobial properties. These properties are investigated using methods like the disc diffusion method, indicating their potential use in developing new antimicrobial agents (Ranjithreddy Palreddy et al., 2015).

Solvatochromism and Probing Applications

Schiff bases exhibiting solvatochromism can serve as probes for investigating solvent mixtures and understanding solvent-solvent and solute-solvent interactions. This property is crucial for developing solvatochromic switches and probes that can detect subtle changes in the polarity of a medium, offering applications in chemical sensing and molecular electronics (L. G. Nandi et al., 2012).

Corrosion Inhibition

Another significant application of Schiff bases is in the field of corrosion inhibition. Studies have shown that Schiff base compounds can effectively inhibit the corrosion of metals, such as mild steel, in acidic environments. This inhibition is attributed to the adsorption of Schiff base molecules on the metal surface, forming a protective layer that impedes the corrosion process. The effectiveness of these compounds as corrosion inhibitors is evaluated using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (Elias E. Elemike et al., 2017).

Optoelectronic Properties and Bioactivity

Recent research has also focused on the synthesis of Schiff bases for exploring their optoelectronic properties and bioactivity. The study of imine compounds and their complexes can shed light on their potential applications in optoelectronics, such as in the development of new materials for light-emitting diodes (LEDs) or organic photovoltaics (OPVs). Additionally, the bioactivity of these compounds against various biological targets can offer insights into their potential therapeutic applications (Muhammad Ashfaq et al., 2022).

Mechanism of Action

The increased antibacterial activity of the metal (II) complexes compared to the free Schiff base ligand might be due to partial sharing of the positive charge of the metal ion with the donor groups of the Schiff base ligand .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling “4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol”. It is intended for research use only and not for diagnostic or therapeutic use .

Future Directions

The Schiff base ligand and its metal (II) complexes have shown promising antibacterial activity . Future research could focus on further exploring the biological and pharmaceutical activities of these complexes, with the aim of discovering safe and effective therapeutic agents for the treatment of bacterial infections and cancers .

properties

IUPAC Name

4-chloro-2-[[2-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-10-5-6-13(20)9(7-10)8-19-12-4-2-1-3-11(12)14(16,17)18/h1-8,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZYURJVDJKVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol

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